molecular formula C8H7NO2 B031670 2H-1,4-Benzoxazin-3(4H)-one CAS No. 5466-88-6

2H-1,4-Benzoxazin-3(4H)-one

Cat. No. B031670
CAS RN: 5466-88-6
M. Wt: 149.15 g/mol
InChI Key: QRCGFTXRXYMJOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one has been explored through various methods. An efficient one-pot cascade synthesis utilizes copper-catalyzed coupling of o-halophenols and 2-halo-amides, offering a novel approach to create a variety of 2H-1,4-Benzoxazin-3(4H)-ones with good to excellent yields (Chen, Shen, & Bao, 2009). Additionally, a simple and effective method involving the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid has been described, compatible with various functional groups (Ramesh, Raju, Kavala, Kuo, & Yao, 2011).

Molecular Structure Analysis

The molecular structure of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been analyzed through various studies. These analyses provide insights into the electronic and steric effects influencing the reactivity and stability of the benzoxazinone moiety. Structural studies have paved the way for the design of novel benzoxazinone derivatives with enhanced biological activities.

Chemical Reactions and Properties

2H-1,4-Benzoxazin-3(4H)-ones participate in a wide range of chemical reactions, serving as key intermediates in the synthesis of biologically active compounds. Their reactivity has been harnessed in the development of new methodologies for constructing complex molecular architectures. For instance, the electrochemical C-H amination of phenoxy acetates presents a sustainable approach to access these heterocycles, demonstrating the versatility and potential of 2H-1,4-Benzoxazin-3(4H)-ones in synthetic chemistry (Wesenberg, Herold, Shimizu, Yoshida, & Waldvogel, 2017).

Scientific Research Applications

Bioactivity and Ecological Role

2H-1,4-Benzoxazin-3(4H)-one compounds have been extensively studied for their diverse bioactivities. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them highly significant in the agricultural sector. The potential application of these compounds as natural herbicide models is of particular interest. Furthermore, their role in the ecological behavior of benzoxazinone-producing plants, specifically in chemical defense mechanisms, is gaining attention. Advances in analytical methodologies have further facilitated the study of these compounds, including their ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Allelochemicals in Gramineae

Compounds with the 2H-1,4-Benzoxazin-3(4H)-one skeleton, isolated from plants in the Poaceae family, display significant biological properties. These properties include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. The abundance of these compounds, along with related compounds involved in their metabolism, detoxification, and degradation, highlights their potential utility in agronomy. The paper reviews methods for their synthetic obtention, degradation, and phytotoxicity experiments, showcasing their potential agronomic utility (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Pharmaceutical Development

The versatility and relative chemical simplicity of benzoxazinones make them promising sources of bioactive compounds for pharmaceutical development. Benzoxazinones and their derivatives have been employed in the development of pharmaceuticals, further emphasizing the broad scope of applications for these compounds (Macias et al., 2009).

Synthesis Methodologies

Efficient synthesis methodologies for 2H-1,4-Benzoxazin-3(4H)-one compounds are crucial for their practical application. One notable approach is the one-pot cascade synthesis through copper-catalyzed coupling of o-halophenols and 2-halo-amides, enabling the synthesis of various 2H-1,4-Benzoxazin-3(4H)-ones with good to excellent yields (Chen, Shen, & Bao, 2009).

Safety And Hazards

The safety information for 2H-1,4-Benzoxazin-3(4H)-one includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

Benzoxazinoids, including 2H-1,4-Benzoxazin-3(4H)-one, are regarded as general defense metabolites in plants, being associated with a wide spectrum of direct antifeedant, insecticidal, antimicrobial, and allelopathic activities . Future research could focus on further understanding their modes of action and exploring their potential applications in agriculture and medicine .

properties

IUPAC Name

4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCGFTXRXYMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203118
Record name 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI)
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzoxazin-3(4H)-one

CAS RN

5466-88-6
Record name 2H-1,4-Benzoxazin-3(4H)-one
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Record name 2H-1,4-Benzoxazin-3(4H)-one
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Record name 2H-1,4-Benzoxazin-3(4H)-one
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Record name 2H-1,4-BENZOXAZIN-3(4H)-ONE
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Synthesis routes and methods I

Procedure details

At 25° C., 3.0 g (8.6 mmole) of the product of step A, 1.22 g (6.0 mmole) K2CO3 and 0.79 mL (8.8 mmole) 80% propargyl bromide were slurried in 50 mL acetone. The reaction was stirred at 40° C. for 6 hours. The reaction was cooled, diluted with 100 mL cold water, and extracted four times with ethyl acetate. The ethyl acetate extracts were washed with brine, dried over anhydrous MgSO4, and stripped in vacuo. The residue was recrystallized from methylcyclohexane to give 2.97 g (89%) of 2H-1,4-benzoxazin-3(4H)-one, 6-(4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one as a beige solid, mp 142°-143° C.
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (104 g) is added slowly to a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g) and chloroform (1400 ml). After the addition is complete the reaction mixture is stirred at room temperature for 2 hours. The resulting chloroacetamide derivative, which separates in the course of the reaction, is filtered and added with stirring to 1 liter of NaOH, producing 2H-1,4-benzoxazin-3(4H)-one, which is filtered and washed with H2O, m.p. 169°-170°. The latter (30 g) is added portionwise to a suspension of 26 g of LiAlH4 in 1500 ml of anhydrous ether, keeping the temperature at 10° during the addition. After the addition is complete the reaction mixture is heated to reflux for 2 hours. It is then cooled, decomposed with water and filtered. The organic layer is separated and dried over anhydrous sodium sulfate; the solvent is removed in the rotary evaporator and the oily product obtained distilled to yield 3,4-dihydro-2H-1,4 -benzoxazine (b760 265°-267°). In a like manner as in Example 1, the latter benzoxazine is converted to the corresponding 4-nitroso derivative, which is worked up as described in Example 110 to give 4-amino-3,4-dihydro-2H-1,4-benzoxazine hydrochloride [m.p. 160° (dec.)] and finally the title compound m.p. 255° (dec.).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 100 mL round bottom flask was placed a solution of 2-aminophenol (5.45 g, 49.98 mmol) in CHCl3 (30 mL). To this was added TEBA (11.4 g, 50.00 mmol). To the mixture was added NaHCO3 (16.8 g, 200.00 mmol). This was followed by the addition of a solution of 2-chloroacetyl chloride (8.16 g, 72.21 mmol) in CHCl3 (5 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. over a time period of 20 minutes. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 55° C. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The product was precipitated by the addition of H2O. A filtration was performed. The filter cake was washed 2 times with 50 mL of H2O. The final product was purified by recrystallization from ethanol. This resulted in 4.5 g (60%) of 2H-benzo[b][1,4]oxazin-3(4H)-one as a white solid.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
8.16 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
11.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (354 mg, 2.00 mmol, 1.0 eq) is added at room temperature to a stirred solution of 1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-ylamine (0.65 g, 2.00 mmol, 1.0 eq) in 1,2-dichloroethane (4 mL) and methanol (1 mL), followed by acetic acid (0.11 mL, 2.00 mmol, 1.0 eq) and sodium cyanoborohydride (160 mg, 2.6 mmol, 1.4 eq). After 15 hours stirring at room temperature, the reaction mixture is extracted with dichloromethane (3×20 mL) and a saturated sodium hydrogen carbonate aqueous solution (20 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a residue that is purified by preparative HPLC to afford 6-({1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-yl}-amino)-methyl)-4H-benzo[1,4]oxazin-3-one as a white solid (500 mg, 52% yield).
Quantity
354 mg
Type
reactant
Reaction Step One
Name
1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-ylamine
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of chloroacetyl chloride (31.2 g) in chloroform (100 ml) was added dropwise to a mixture of 2-aminophenol (25 g), benzylmethylammonium chloride (52.4 g), sodium bicarbonate (77 g) and chloroform (500 ml) which was cooled in an ice-bath. The mixture was stirred for 1 hour and allowed to warm to ambient temperature. The mixture was heated to 55° C. for 5 hours and then stirred at ambient temperature for 16 hours. The mixture was evaporated and the residue was partitioned between ethyl acetate and an aqueous solution of potassium carbonate. The organic phase was washed with dilute aqueous hydrochloric acid and with water, dried (MgSO4) and evaporated. The residue was washed with a mixture of hexane and diethyl ether to leave 3-oxo-2,3-dihydro-4H-1,4-benzoxazine (11 g, 32%) m.p. 172°-173° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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